ethyl {N'-[(2-nitrophenyl)amino]carbamimidoyl}formate
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Overview
Description
Ethyl {N’-[(2-nitrophenyl)amino]carbamimidoyl}formate is a chemical compound with the molecular formula C10H12N4O4 It is known for its unique structure, which includes a nitrophenyl group and a carbamimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {N’-[(2-nitrophenyl)amino]carbamimidoyl}formate typically involves the reaction of ethyl formate with a suitable precursor containing the nitrophenyl and carbamimidoyl groups. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of ethyl {N’-[(2-nitrophenyl)amino]carbamimidoyl}formate may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl {N’-[(2-nitrophenyl)amino]carbamimidoyl}formate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Ethyl {N’-[(2-nitrophenyl)amino]carbamimidoyl}formate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism by which ethyl {N’-[(2-nitrophenyl)amino]carbamimidoyl}formate exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamimidoyl moiety can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl {N’-[(5-chloro-2-nitrophenyl)amino]carbamimidoyl}formate
- Ethyl {N’-[(4-nitrophenyl)amino]carbamimidoyl}formate
Uniqueness
Ethyl {N’-[(2-nitrophenyl)amino]carbamimidoyl}formate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-amino-2-[(2-nitrophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-2-18-10(15)9(11)13-12-7-5-3-4-6-8(7)14(16)17/h3-6,12H,2H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHZJJGJFUHJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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